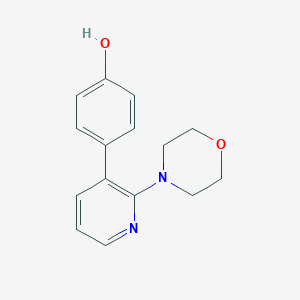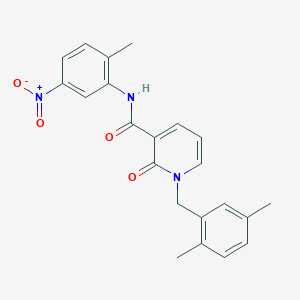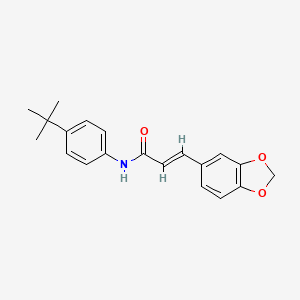
4-(2-吗啉-4-基吡啶-3-基)酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol is not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, are not explicitly mentioned in the sources I found .科学研究应用
Antiproliferative Activity in Cancer Research
4-(2-Morpholin-4-ylpyridin-3-yl)phenol: has been studied for its antiproliferative activity against various cancer cell lines. This compound has shown potential in inducing cell death in cancer cells by activating apoptotic pathways . It induces poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase 9 activation, which are key components of the cell’s intrinsic apoptosis mechanism. Additionally, it has been observed to cause fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduce the expression levels of proliferating cell nuclear antigen (PCNA), suggesting a complex action that combines antiproliferative effects with the induction of cell death .
Neurodegenerative Disease Research
The compound has been linked to the development of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson’s disease (PD). Genome-wide association studies have identified LRRK2 as a significant target for therapeutic intervention in PD. Inhibitors of LRRK2, like 4-(2-Morpholin-4-ylpyridin-3-yl)phenol , are considered promising due to their potential to modulate disease progression and their ability to penetrate the brain, which is crucial for treating central nervous system disorders .
Fluorescence Properties for Sensing Applications
Research has revealed that derivatives of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol exhibit potent fluorescence properties, making them suitable for pH sensing applications. These compounds can be used for both fluorescence intensity-based and ratiometric pH sensing, which is valuable in various biochemical and medical research fields for monitoring cellular environments .
Kinase Inhibitor Development
This compound is part of a class of molecules that have been explored for their kinase inhibitory properties. Kinase inhibitors are a significant area of research due to their relevance in treating a wide range of diseases, from cancer to inflammatory disorders. The selectivity and potency of these inhibitors are critical, and 4-(2-Morpholin-4-ylpyridin-3-yl)phenol has been part of studies aiming to improve kinome selectivity using surrogate crystallography approaches .
Synthetic Chemistry and Drug Design
In synthetic chemistry, 4-(2-Morpholin-4-ylpyridin-3-yl)phenol serves as a building block for creating a library of compounds with potential therapeutic applications. Its structure allows for various modifications, making it a versatile precursor in the synthesis of novel drug molecules. This adaptability is crucial for the development of new medications with improved efficacy and reduced side effects .
Biological Activity Profiling
Indole derivatives, which share structural similarities with 4-(2-Morpholin-4-ylpyridin-3-yl)phenol , have a broad spectrum of biological activities. They are used in profiling studies to understand their interactions with biological systems, which can lead to the discovery of new pharmacological activities and therapeutic applications .
作用机制
安全和危害
属性
IUPAC Name |
4-(2-morpholin-4-ylpyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-5-3-12(4-6-13)14-2-1-7-16-15(14)17-8-10-19-11-9-17/h1-7,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNOKYMMVUCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylpyridin-3-yl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2777533.png)

![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2777542.png)
![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)


![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)
![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)

![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)